
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate can be achieved through a metal-free synthesis method. This involves the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous as it avoids metal contamination and waste generation, uses a low-cost and eco-friendly catalyst, and provides high regioselectivity and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of molecular iodine as a catalyst in a metal-free environment is a notable approach in industrial settings .
化学反应分析
Types of Reactions
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in more hydrogenated forms of the compound .
科学研究应用
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and other industrial chemicals
作用机制
The mechanism of action of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets are still under investigation, but its quinoline core is known to play a crucial role in its activity .
相似化合物的比较
Similar Compounds
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Uniqueness
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher regioselectivity and potential for diverse applications in various fields .
属性
CAS 编号 |
88344-50-7 |
|---|---|
分子式 |
C19H15NO5 |
分子量 |
337.3 g/mol |
IUPAC 名称 |
dimethyl 1-oxido-2-phenylquinolin-1-ium-3,4-dicarboxylate |
InChI |
InChI=1S/C19H15NO5/c1-24-18(21)15-13-10-6-7-11-14(13)20(23)17(16(15)19(22)25-2)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI 键 |
QPIZTNDKVHITDV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


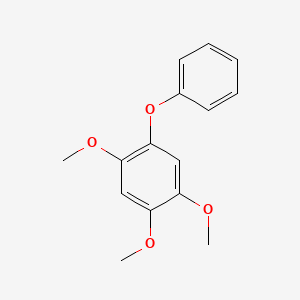
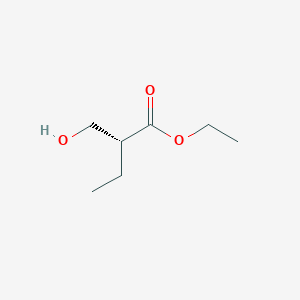

![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
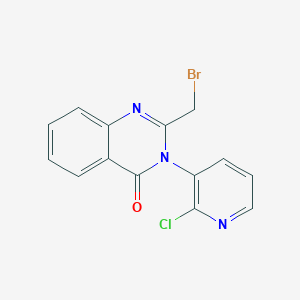
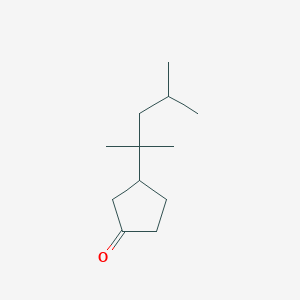

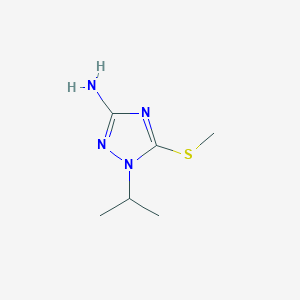
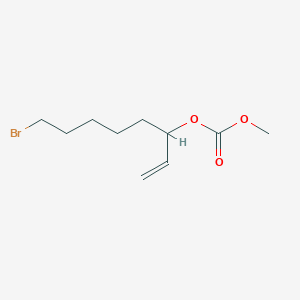

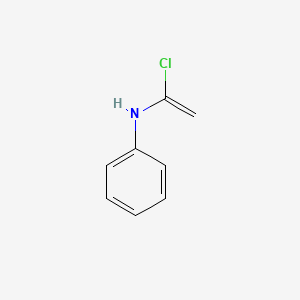
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)

